molecular formula C8H6ClNO B3037042 5-Chloro-3-methylbenzo[c]isoxazole CAS No. 4104-35-2

5-Chloro-3-methylbenzo[c]isoxazole

Cat. No. B3037042
CAS RN: 4104-35-2
M. Wt: 167.59 g/mol
InChI Key: ROULTALCAKGXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

  • Spectroscopic Data : Explore NMR, HPLC, LC-MS, and UPLC data for characterization .

Mechanism of Action

5-Chloro-3-methylbenzo[c]isoxazole has been found to act as an inhibitor of the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). AChE and BChE are enzymes that are responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the regulation of various physiological processes. The inhibition of AChE and BChE by this compound leads to an increase in the levels of acetylcholine, which can lead to various physiological effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. This compound has been found to act as an inhibitor of the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which can lead to an increase in the levels of acetylcholine, resulting in various physiological effects. Additionally, this compound has been found to act as an antioxidant, which can help protect cells from oxidative damage. This compound has also been found to act as an anti-inflammatory agent, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

5-Chloro-3-methylbenzo[c]isoxazole has several advantages for use in laboratory experiments. This compound is relatively inexpensive, and can be synthesized in good to excellent yields. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound can be toxic and should be handled with care.

Future Directions

There are several potential future directions for the use of 5-Chloro-3-methylbenzo[c]isoxazole. This compound could be used in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other bioactive compounds. Additionally, this compound could be used to develop new inhibitors of AChE and BChE, which could be used to treat various neurological disorders. Finally, this compound could be used to develop new anti-inflammatory and antioxidant compounds, which could be used to treat various inflammatory and oxidative stress-related diseases.

Scientific Research Applications

5-Chloro-3-methylbenzo[c]isoxazole is a versatile and important building block for the synthesis of various pharmaceuticals, agrochemicals, and other bioactive compounds. This compound has been used in the synthesis of various drugs, including the anti-cancer drugs 5-fluorouracil and 5-fluoro-2-deoxyuridine. Additionally, this compound has been used in the synthesis of various agrochemicals, such as insecticides, herbicides, and fungicides.

properties

IUPAC Name

5-chloro-3-methyl-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-7-4-6(9)2-3-8(7)10-11-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROULTALCAKGXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NO1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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